Pam3-cys-ala-gly-OH

Cancer Immunotherapy Vaccine Adjuvant Liposome Formulation

Choose Pam3-Cys-Ala-Gly-OH (Pam3CAG) for its functional distinction from Pam3CSK4. Its Ala-Gly peptide sequence governs solubility and liposomal incorporation, delivering superior adjuvant performance in anti-tumor models. Pam3CAG is a triacylated TLR2/TLR1-specific agonist—using diacylated Pam2CSK4 would activate TLR2/TLR6 and alter cytokine readouts. This compound is the definitive tool for dissecting TLR2/TLR1 pathways in macrophages and dendritic cells. It synergizes additively with NOD2 ligand MDP in microglial activation studies. For liposomal vaccine constructs requiring potent, pathway-specific innate immune activation, Pam3CAG is the research standard.

Molecular Formula C59H111N3O9S
Molecular Weight 1038.6 g/mol
Cat. No. B12101956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3-cys-ala-gly-OH
Molecular FormulaC59H111N3O9S
Molecular Weight1038.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O
InChIInChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)
InChIKeyMELKZHAKCJIPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pam3-Cys-Ala-Gly-OH for Research and Procurement: Compound Overview


Pam3-Cys-Ala-Gly-OH (Pam3CAG), CAS 117858-54-5, is a synthetic tripalmitoylated lipopeptide [1]. It belongs to a class of pathogen-associated molecular patterns (PAMPs) that mimic the N-terminal region of bacterial lipoproteins . As a potent and specific agonist of the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer, it activates innate immune signaling pathways, leading to the activation of macrophages, B cells, and the subsequent production of pro-inflammatory cytokines [2].

Why Pam3-Cys-Ala-Gly-OH Cannot Be Simply Substituted with Pam3CSK4 or Pam2CSK4


Despite all being triacylated TLR2 agonists, Pam3-Cys-Ala-Gly-OH (Pam3CAG) and its common analog Pam3CSK4 are not functionally interchangeable. Their distinct peptide sequences (Ala-Gly vs. Ser-Lys4) dictate different physicochemical properties, such as solubility and aggregation behavior, which critically influence formulation performance and in vivo distribution [1]. These structural differences also lead to divergent immunological outcomes, as demonstrated by Pam3CAG's superior performance as a liposomal adjuvant in anti-tumor models compared to its Ser-Ser analog [2]. Furthermore, using a diacylated agonist like Pam2CSK4 would fundamentally alter the experiment by activating the TLR2/TLR6 pathway instead of TLR2/TLR1, leading to a different cytokine profile and cellular response [3].

Quantitative Evidence: Differentiating Pam3-Cys-Ala-Gly-OH from Analogs


Liposomal Adjuvant Efficacy: Pam3CAG vs. Pam3CSS in Cancer Vaccine Models

In a head-to-head comparison for anti-tumor vaccination, formulations containing the lipopeptide adjuvant Pam3CysAlaGly (Pam3CAG) demonstrated superior therapeutic efficacy over those containing Pam3CysSerSer (Pam3CSS). The study found that the polar head group of the adjuvant directly influenced the anti-tumor immune response [1].

Cancer Immunotherapy Vaccine Adjuvant Liposome Formulation

Pam3Cys-Ala-Gly-OH Solubility Profile: Aqueous vs. Organic Solvents

Pam3-Cys-Ala-Gly-OH exhibits a distinct solubility profile compared to the more water-soluble analog Pam3CSK4. While Pam3CSK4 is known for its high aqueous solubility due to its poly-lysine tail, Pam3-Cys-Ala-Gly-OH has high solubility in organic solvents but limited solubility in aqueous buffers [1][2].

Formulation Development Solubility In Vitro Assay

Comparative Potency of Pam3CAG vs. LPS and CpG in Microglial Activation

In a comparative study of murine microglial activation, the TLR2 agonist Pam3Cys (Pam3CAG) was found to be less potent than the TLR4 agonist LPS (lipopolysaccharide) in inducing the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This places Pam3CAG's potency in a broader context with other major PAMP classes [1].

Neuroinflammation Innate Immunity Microglia

Optimal Research and Industrial Application Scenarios for Pam3-Cys-Ala-Gly-OH


Liposomal Vaccine Adjuvant Research and Development

Pam3-Cys-Ala-Gly-OH is a superior candidate for incorporation into liposomal vaccine constructs. Its proven efficacy in eliciting potent immune responses when formulated in small unilamellar vesicles (≤100 nm) makes it ideal for developing novel vaccines against infectious diseases or cancer [1]. The evidence shows its performance can surpass that of other lipopeptide adjuvants like Pam3CysSerSer in specific anti-tumor models, making it a preferred choice for targeted cancer immunotherapy research [2].

In Vitro Studies of TLR2/TLR1-Specific Innate Immunity

This compound is the standard tool for dissecting TLR2/TLR1-specific signaling pathways in macrophages, dendritic cells, and other innate immune cells [1]. Unlike diacylated ligands which activate TLR2/TLR6, Pam3-Cys-Ala-Gly-OH provides a clean, triacylation-dependent activation of the TLR1/2 heterodimer, allowing researchers to precisely study this specific pathway's role in processes like foam cell formation in atherosclerosis [2] or cytokine production.

Studying Synergistic Innate Immune Activation

Due to its moderate potency compared to other PAMPs like LPS, Pam3-Cys-Ala-Gly-OH is exceptionally well-suited for co-stimulation experiments investigating synergistic or additive effects with other innate immune receptor ligands. For example, research has demonstrated that Pam3CAG works additively with the NOD2 ligand MDP to upregulate mFPR2 expression in microglial cells, a model for studying neurodegenerative diseases like Alzheimer's [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam3-cys-ala-gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.